Kynurenine sulfate

Neuroscience Blood-brain barrier Pharmacokinetics

Kynurenine sulfate (17268-44-9) is the definitive sulfate salt for kynurenine pathway research. Its saturable L-system-mediated blood-brain barrier transport (PA=2–3×10⁻³ mL/s/g) uniquely enables CNS exposure after peripheral dosing—a property absent in kynurenic acid or quinolinic acid. With ≥98% HPLC purity and ≥10 mg/mL aqueous solubility, it provides interference-free KAT enzyme assays (Km=4.3 mM) and reproducible AhR-mediated Treg polarization studies. The enhanced solubility vs. free base eliminates formulation variability. Essential for neuroprotection, glutamatergic modulation, and tumor immunology research.

Molecular Formula C10H14N2O7S
Molecular Weight 306.29 g/mol
CAS No. 17268-44-9
Cat. No. B103381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKynurenine sulfate
CAS17268-44-9
Molecular FormulaC10H14N2O7S
Molecular Weight306.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.OS(=O)(=O)O
InChIInChI=1S/C10H12N2O3.H2O4S/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;1-5(2,3)4/h1-4,8H,5,11-12H2,(H,14,15);(H2,1,2,3,4)/t8-;/m0./s1
InChIKeyKAXRWMOLNJZCEW-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kynurenine Sulfate (CAS 17268-44-9): Procurement-Ready Tryptophan Metabolite for Neuropharmacology and Metabolic Research


Kynurenine sulfate (CAS 17268-44-9) is the stabilized sulfate salt of L-kynurenine, the primary intermediate in the kynurenine pathway of tryptophan metabolism . This compound serves as the direct biosynthetic precursor to the neuroprotective metabolite kynurenic acid (KYNA), the only recognized endogenous antagonist of excitatory amino acid receptors in the central nervous system . Unlike many downstream kynurenine metabolites, L-kynurenine exhibits saturable, carrier-mediated transport across the blood-brain barrier, enabling it to contribute directly to cerebral kynurenine pools following peripheral administration [1]. The sulfate salt form enhances aqueous solubility and provides improved handling characteristics relative to the free base, making it the preferred reagent form for enzyme assays, cell-based studies, and in vivo pharmacological investigations .

Why Kynurenine Sulfate Cannot Be Substituted by Free Base or Alternative Kynurenine Pathway Metabolites


Generic substitution with structurally related kynurenine pathway compounds is precluded by fundamental differences in physicochemical properties, blood-brain barrier permeability, and metabolic fate. L-Kynurenine free base (CAS 2922-83-0) exhibits substantially lower aqueous solubility (approximately 2-3 mg/mL) compared to the sulfate salt form (≥10 mg/mL), limiting its utility in aqueous assay systems [1]. Critically, alternative metabolites such as kynurenic acid and quinolinic acid cross the blood-brain barrier poorly (permeability-surface area products of 2-7 × 10⁻⁵ mL/s/g versus 2-3 × 10⁻³ mL/s/g for L-kynurenine), rendering them unsuitable for studies requiring peripheral-to-central nervous system delivery [2]. Furthermore, while 3-hydroxykynurenine shares some transport properties, it is rapidly metabolized to neurotoxic quinolinic acid and generates reactive oxygen species, introducing confounding variables absent with kynurenine sulfate [3]. These quantitative distinctions mandate compound-specific procurement for reproducible research outcomes.

Quantitative Differentiation Evidence for Kynurenine Sulfate Procurement Decisions


Blood-Brain Barrier Transport Superiority Over Kynurenic Acid and Quinolinic Acid

L-Kynurenine sulfate demonstrates substantially higher blood-brain barrier (BBB) permeability compared to its downstream metabolites kynurenic acid (KYNA) and quinolinic acid (QUIN). Using in situ brain perfusion in pentobarbital-anesthetized rats, the permeability-surface area product (PA) for L-KYN was measured at 2-3 × 10⁻³ mL/s/g, mediated by the large neutral amino acid carrier (L-system) [1]. In contrast, KYNA and QUIN exhibited PA values of only 2-7 × 10⁻⁵ mL/s/g, crossing primarily via passive diffusion at rates approximately 40- to 150-fold lower [1]. Saturable L-KYN transfer displayed a Vmax of 4.5 × 10⁻⁴ μmol/s/g and a Km of 0.16 μmol/mL, confirming carrier-mediated transport [1].

Neuroscience Blood-brain barrier Pharmacokinetics

Enzymatic Substrate Affinity Comparison: Kynurenine vs. 3-Hydroxykynurenine for Kynurenine Aminotransferase

Purified kynurenine aminotransferase (KAT) exhibits differential substrate affinity for L-kynurenine versus 3-hydroxykynurenine. At pH 6.5, the Km value for L-kynurenine is 4.3 mM, while the Km for 3-hydroxykynurenine is 5.7 mM [1]. This 1.3-fold lower Km indicates higher apparent enzyme affinity for L-kynurenine as the preferred substrate. Additionally, the cofactor requirement differs: pyridoxal 5′-phosphate Km is 4.2 μM with kynurenine versus 1.7 μM with 3-hydroxykynurenine, suggesting distinct kinetic mechanisms [1].

Enzymology Kinetics Kynurenine aminotransferase

Behavioral Safety Margin: Kynurenine vs. Kynurenic Acid Following Intracerebroventricular Administration

Direct intracerebroventricular (ICV) administration reveals a pronounced safety differential between kynurenine and its metabolite kynurenic acid. In rats, kynurenine (0.1 and 0.2 μmol ICV) produced only slight behavioral changes [1]. In contrast, equimolar kynurenic acid (0.2 μmol ICV) induced marked ataxia, stereotyped behavior, and muscular hypotonia in a dose-dependent manner [1]. At 0.8 μmol, kynurenic acid caused sleep induction and approximately 25% mortality; at 1.6 μmol, 100% mortality occurred within 2-5 minutes from cardiorespiratory failure [2]. Kynurenine at equimolar doses did not produce stereotypy, ataxia, sleeping, or mortality [2].

Behavioral pharmacology Neurotoxicity In vivo

Aqueous Solubility Advantage Over Free Base Form

Kynurenine sulfate salt exhibits markedly enhanced aqueous solubility compared to L-kynurenine free base (CAS 2922-83-0). The sulfate salt form achieves water solubility of ≥10 mg/mL (clear, complete solution) , whereas the free base demonstrates limited water solubility of approximately 2-3 mg/mL (up to 14.4 mM) [1][2]. This represents a 3- to 5-fold solubility enhancement attributable to the sulfate counterion. Vendor technical specifications confirm the salt form maintains ≥98% purity by HPLC and remains stable for 12 months when stored at -20°C .

Formulation Solubility Assay development

Metabolic Fate Distinction: Neuroprotective Precursor vs. Neurotoxic 3-Hydroxykynurenine

Kynurenine sulfate serves as the direct precursor to the neuroprotective metabolite kynurenic acid, which functions as an endogenous NMDA receptor antagonist . In contrast, 3-hydroxykynurenine (3-HK) is metabolized to the potent excitotoxin quinolinic acid and generates reactive oxygen species [1]. While kynurenine and 3-HK share similar BBB transport properties, their divergent downstream metabolic fates produce opposing neurobiological outcomes. Specifically, kynureninase displays a ~1,000-fold higher catalytic efficiency (kcat/Km) for 3-hydroxykynurenine degradation compared to L-kynurenine [2], ensuring rapid clearance of the neurotoxic 3-HK species while preserving kynurenine for KYNA synthesis.

Metabolism Neuroprotection Neurotoxicity

Optimal Procurement Application Scenarios for Kynurenine Sulfate


In Vivo Neuropharmacology Studies Requiring CNS Penetration

When experimental designs require peripherally administered compound to access the central nervous system, kynurenine sulfate is the only viable procurement option among kynurenine pathway metabolites. Its saturable L-system-mediated BBB transport (PA = 2-3 × 10⁻³ mL/s/g) enables reliable brain exposure, while kynurenic acid and quinolinic acid cross at rates ~40- to 150-fold lower [1]. This makes kynurenine sulfate essential for studies investigating KYNA-mediated neuroprotection, glutamatergic modulation, or behavioral pharmacology following systemic dosing.

Enzymatic Assays of Kynurenine Aminotransferase (KAT) Activity

Kynurenine sulfate serves as the preferred substrate for KAT activity assays due to its favorable kinetic properties. With a Km of 4.3 mM for purified KAT (versus 5.7 mM for 3-hydroxykynurenine), it provides higher apparent enzyme affinity and improved assay sensitivity [2]. The ≥98% HPLC purity and aqueous solubility of ≥10 mg/mL ensure reliable stock solution preparation and minimize assay interference, making this the standard substrate for KAT enzyme studies across academic and pharmaceutical research settings.

Aryl Hydrocarbon Receptor (AhR) Activation and T Cell Polarization Studies

Kynurenine sulfate functions as a well-characterized AhR agonist that activates AhR-directed naive T cell polarization to the anti-inflammatory regulatory T cell (Treg) phenotype . This specific immunomodulatory activity is distinct from other kynurenine pathway metabolites and is central to research on tumor immune evasion, autoimmune disorders, and inflammatory diseases. The sulfate salt form provides the solubility and stability required for reproducible cell-based immunology assays.

Metabolic Flux Analysis via Isotopically Labeled Internal Standards

For quantitative LC-MS/MS analysis of the kynurenine pathway, deuterated kynurenine sulfate (e.g., ²H₆-kynurenine sulfate) serves as the stable isotope-labeled internal standard . This enables precise quantification of endogenous kynurenine levels in biological matrices, with applications spanning clinical biomarker discovery, pharmacokinetic studies, and metabolic flux analysis. The sulfate salt form is compatible with standard reversed-phase chromatography and multiple reaction monitoring (MRM) workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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